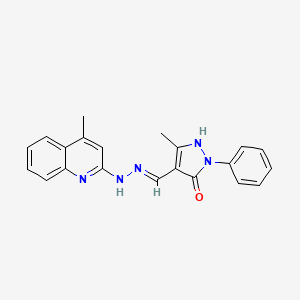

(E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a hydrazone derivative. Hydrazone compounds are known for their wide range of biological activities . They have been used as herbicides, insecticides, nematocides, redenticides, and plant growth regulators, as well as plasticizers and stabilizers for polymers .

Synthesis Analysis

Hydrazones are typically prepared by a condensation reaction of a hydrazine derivative with a carbonyl compound . For example, a similar compound, 4-[(2-(4,8-dimethylquinolin-2-yl)hydrazono)methyl] benzene-1,3-diol, was prepared by a condensation reaction of 2-hydrazinyl-4,8-dimethylquinoline with 2,4-dihydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of hydrazones can vary depending on the conditions. For instance, a phenolic quinolyl hydrazone showed different modes of bonding depending on the type of the anion .Chemical Reactions Analysis

Hydrazones have been known to form metal chelates with transition metal ions . For example, a new isatinic quinolyl hydrazone formed mono- and binuclear as well as dimeric chelates with Fe (III), Co (II), Ni (II), Cu (II), VO (II) and Pd (II) ions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and the environment. For instance, the electronic absorption spectra of a similar hydrazone, 2-[2-(4-methylquinolin-2-yl)hydrazono]-1,2-diphenylethanone, were studied in various solvents of different polarities .Aplicaciones Científicas De Investigación

- Quinoline derivatives have been explored for their antimalarial properties . This compound’s structural features make it a potential candidate for antimalarial drug development.

- Quinoline-based compounds have shown promise as antitumor agents . This compound’s unique structure may contribute to its cytotoxic effects.

- Quinolines have exhibited antibacterial activity . Researchers can explore whether this compound possesses similar properties.

- Quinoline derivatives have been investigated as anthelmintics . This compound might exhibit activity against parasitic worms.

- Quinolines have been studied for antiviral activity . This compound’s hydrazinylidene moiety could be relevant.

- Quinoline-based compounds have anti-inflammatory properties . This compound’s pyrazolone ring may contribute.

- Quinolines have been investigated for cardiovascular applications . This compound’s hybrid structure could be relevant.

- Quinoline derivatives have been evaluated as analgesics . Researchers can investigate this compound’s potential pain-relieving properties.

Antimalarial Activity

Antitumor Potential

Antibacterial Properties

Anthelmintic Applications

Antiviral Investigations

Anti-Inflammatory Potential

Cardiovascular Research

Analgesic Studies

Direcciones Futuras

Future research could focus on further exploring the properties and potential applications of this compound, as well as similar hydrazone derivatives. For instance, the antimicrobial activity of some transition metal complexes of an isatinic quinolyl hydrazone was studied, suggesting potential applications in the field of medicine .

Propiedades

IUPAC Name |

5-methyl-4-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-2-phenyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c1-14-12-20(23-19-11-7-6-10-17(14)19)24-22-13-18-15(2)25-26(21(18)27)16-8-4-3-5-9-16/h3-13,25H,1-2H3,(H,23,24)/b22-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPXOSNIKNMRPP-LPYMAVHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NN=CC3=C(NN(C3=O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=C(NN(C3=O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2402791.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)

![4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2402793.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-furamide](/img/structure/B2402794.png)

![[2-Methyl-5-nitro-6-(phenylamino)pyrimidin-4-yl]phenylamine](/img/structure/B2402795.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402807.png)